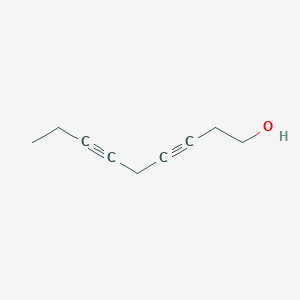

Nona-3,6-diyn-1-ol

説明

Structure

3D Structure

特性

CAS番号 |

57386-91-1 |

|---|---|

分子式 |

C9H12O |

分子量 |

136.19 g/mol |

IUPAC名 |

nona-3,6-diyn-1-ol |

InChI |

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h10H,2,5,8-9H2,1H3 |

InChIキー |

ASBDYPIHQWUNHE-UHFFFAOYSA-N |

正規SMILES |

CCC#CCC#CCCO |

製品の起源 |

United States |

Synthetic Methodologies for Nona 3,6 Diyn 1 Ol and Analogous Diynols

Strategic Approaches to Carbon-Carbon Bond Formation

The construction of the carbon skeleton of Nona-3,6-diyn-1-ol and similar diynols primarily relies on methods that efficiently form carbon-carbon bonds, especially those involving alkyne moieties.

Alkyne Metathesis and Related Reactions

Alkyne metathesis is a powerful synthetic tool that facilitates the redistribution of alkyne chemical bonds through the intermediacy of metal alkylidyne complexes, typically catalyzed by transition metals. While direct synthetic routes to this compound via alkyne metathesis are not explicitly detailed in current literature, the broader application of this reaction class, particularly ring-closing alkyne metathesis (RCAM), is significant in the synthesis of complex molecular architectures, including macrocyclic systems. The driving force for these reactions often involves the expulsion of small gaseous molecules, such as acetylene (B1199291) or but-2-yne. The selection of an appropriate catalyst, such as Schrock molybdenum or Grubbs/Collins ruthenium precatalysts, is critical and depends on the specific substrate structure, influencing the reaction mechanism. Beyond alkyne-alkyne transformations, related processes like alkyne-carbonyl metathesis have emerged, enabling the formation of carbon-carbon double bonds and carbonyl groups, and contributing to the synthesis of diverse cyclic compounds.

Cross-Coupling Methodologies for Diyne Construction

Cross-coupling reactions are indispensable for selectively forming carbon-carbon bonds, offering versatile routes to diynols.

The Cadiot-Chodkiewicz coupling reaction is a cornerstone for the synthesis of unsymmetrical 1,3-diynes. This reaction involves the copper(I)-catalyzed cross-coupling of a 1-haloalkyne with a terminal alkyne in the presence of a base, yielding a broad spectrum of aliphatic and aromatic diacetylenes under mild conditions. The proposed mechanism initiates with the deprotonation of the terminal alkyne to generate a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to form the desired 1,3-diyne. Recent advancements include modifications to enhance selectivity and yield, sometimes incorporating palladium as a co-catalyst. An illustrative application in diynol synthesis is the formation of 7-((tert-butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol through the Cadiot-Chodkiewicz coupling of a bromoalkyne precursor with propargyl alcohol. The reaction's efficiency can be influenced by the nature of substituents, with hydroxyalkyl and phenyl groups generally promoting the coupling.

The Sonogashira reaction is a widely utilized cross-coupling methodology for constructing carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by palladium with a copper co-catalyst. This reaction is highly valued for its ability to generate conjugated enynes and arylalkynes under mild conditions, including room temperature and in aqueous media. While specific synthesis of this compound via this method is not directly reported, the Sonogashira coupling is a versatile route for synthesizing diverse diyne structures, including unsymmetrical variants. For example, arylalkadiynols have been prepared through a sequence involving an "acetylene zipper" reaction to isomerize internal alkadiynols to terminal isomers, followed by their direct use in Pd/Cu-catalyzed Sonogashira cross-couplings with iodoarenes. The catalytic cycle involves the formation of an acetylide from the terminal alkyne (often with copper iodide and an amine base), which then interacts with a palladium intermediate, leading to reductive elimination and product formation. The Sonogashira reaction's stereospecificity makes it particularly valuable for the synthesis of complex molecules and natural products containing enyne or diyne moieties.

Nucleophilic Addition of Alkynes to Carbonyl Compounds

The formation of carbon-carbon bonds via nucleophilic addition is a fundamental approach in organic synthesis, particularly for generating hydroxyl-containing compounds.

The nucleophilic addition of acetylide anions to aldehydes and ketones is a well-established method for synthesizing propargyl alcohols, which serve as key intermediates or final products in diynol synthesis. Terminal alkynes possess sufficient acidity to be deprotonated by strong bases, such as sodium amide (NaNH2), yielding highly nucleophilic acetylide anions. These acetylide anions then attack the electrophilic carbon of aldehydes or ketones, forming alkoxides that, upon protonation, yield the corresponding propargyl alcohols. In the absence of a chiral catalyst, the reaction with non-symmetric aldehydes or ketones typically results in a racemic mixture of enantiomers. This reaction is crucial for extending carbon chains and building more complex molecular structures. Recent advancements include the development of highly enantioselective catalytic methods for the addition of terminal 1,3-diynes to aldehydes, utilizing systems such as dinuclear zinc ProPhenol catalysts, thereby enabling the asymmetric synthesis of chiral diynols.

Data Tables

The following tables summarize key aspects of the discussed synthetic methodologies, highlighting their general applicability to diynol synthesis.

Table 1: Representative Examples of Cross-Coupling Reactions for Diyne Synthesis

| Reaction Type | Reactants (General) | Catalyst System | Product Type | Yield Range (Typical) | Notes |

| Cadiot-Chodkiewicz Coupling | 1-Haloalkyne + Terminal Alkyne | Cu(I) salts, Base (e.g., amine) | Unsymmetrical 1,3-Diyne | High yields | Promoted by phenyl/hydroxyalkyl groups; Pd as co-catalyst can improve efficiency. |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu co-catalyst (optional) | Conjugated Enyne / Arylalkyne | Good yields | Operates under mild conditions (e.g., room temperature, aqueous media); valuable for natural product synthesis. |

Table 2: Nucleophilic Addition of Acetylides to Carbonyls

| Reaction Type | Nucleophile | Electrophile | Product Class | Stereochemistry (without chiral catalyst) | Notes |

| Acetylide Addition | Acetylide Anion | Aldehyde / Ketone | Propargyl Alcohol | Racemic mixture (for non-symmetric carbonyls) | Essential for C-C bond formation and chain extension; enantioselective variants exist with specific catalysts. |

Propargyl Alcohol as a Key Synthetic Intermediate

Propargyl alcohol (prop-2-yn-1-ol, PubChem CID: 7859) serves as a versatile building block in the synthesis of complex alkynols and diynols due to its terminal alkyne and primary alcohol functionalities. wikidata.orgfishersci.sefishersci.cabmrb.iothegoodscentscompany.com Its utility stems from its ability to participate in various coupling reactions and act as a precursor for introducing the hydroxyl group.

One prominent approach involves the nucleophilic substitution of propargylic alcohols with alkynylsilanes, which provides a route to 1,4-diynes. rsc.orgoup.com This reaction often proceeds via propargylic cation intermediates, which are then attacked by the alkynylsilane. rsc.org For instance, copper(I) triflate (Cu(OTf)₂) has been identified as an effective catalyst for the atom-economical and chemoselective synthesis of 1,4-diynes from propargyl alcohols and terminal alkynes, with water as the sole byproduct. organic-chemistry.orgacs.orgacs.org This methodology can accommodate a range of substituted groups on the alkyne terminus, including those with terminal alkyne moieties. acs.org

Another strategy for constructing diynols involves coupling reactions. For example, the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a bromoalkyne in the presence of copper(I) iodide, can be employed to form unsymmetrical 1,3-butadiynes. organic-chemistry.org Similarly, Glaser-Hay reactions, typically copper-catalyzed homocoupling or cross-coupling of terminal alkynes, can yield 1,3-diynes. chemmethod.com These methods can be adapted for diynol synthesis by incorporating propargyl alcohol or its derivatives as one of the coupling partners. A reported synthesis of 7-((tert-butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol (an analogous diynol) involved the cross-coupling of a bromoalkyne with propargyl alcohol in the presence of CuCl and piperidine. nih.gov

Selective Functional Group Transformations for Alkynol Synthesis

The synthesis of alkynols requires careful consideration of selective transformations to ensure the desired functional groups are introduced or modified without affecting the sensitive alkyne moieties or other existing functionalities.

Reduction reactions are critical for converting carbonyl compounds (aldehydes or ketones) into alcohols, or for selectively reducing more unsaturated precursors while preserving alkyne bonds. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are common reducing agents used to convert aldehydes and ketones to alcohols. solubilityofthings.com These reagents can often be employed selectively to reduce carbonyl groups in molecules containing alkynes without affecting the triple bonds, provided appropriate conditions are used. solubilityofthings.com For instance, asymmetric reductions using complexes like lithium aluminum hydride with chiral auxiliaries have been reported for the synthesis of β-allenic alcohols from enynols, which involves the reduction of an alkene or alkyne to form an allene (B1206475) and an alcohol. rsc.org While this compound is a diyne, the principle of selective reduction of a carbonyl to an alcohol in the presence of alkynes is applicable.

Direct hydration of alkynes typically leads to the formation of carbonyl compounds (ketones or aldehydes) rather than alkynols, as the enol intermediates formed rapidly tautomerize to the more stable keto form. pearson.comlibretexts.orglibretexts.org For terminal alkynes, mercury(II)-catalyzed hydration (e.g., using HgSO₄ and H₂SO₄) follows Markovnikov's rule, yielding methyl ketones. libretexts.orglibretexts.org Hydroboration-oxidation of terminal alkynes, on the other hand, provides the anti-Markovnikov product, an aldehyde. libretexts.org

Therefore, introducing a hydroxyl group directly onto an alkyne carbon to form an alkynol via hydration is generally not a direct synthetic route for this compound. Instead, the hydroxyl group is typically introduced through other means, such as:

Nucleophilic addition to a carbonyl: Reaction of an alkyne (e.g., a lithium acetylide) with an aldehyde or ketone to form a propargylic alcohol. nih.gov

Substitution reactions: Replacing a leaving group with a hydroxyl group, though this is less common for direct alkyne functionalization.

Building block approach: Incorporating pre-existing alcohol functionalities from starting materials like propargyl alcohol, as discussed in Section 2.1.3.2.

Protecting Group Strategies in Polyfunctionalized Diyne Synthesis

In the synthesis of polyfunctionalized molecules like this compound, which contain both hydroxyl and alkyne groups, protecting groups are essential to prevent unwanted side reactions and ensure chemoselectivity during multi-step syntheses. fiveable.melibretexts.orghighfine.com

Hydroxyl groups are highly reactive and can interfere with many common reactions, such as those involving strong bases, nucleophiles, or oxidizing agents. libretexts.orghighfine.com Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation and removal, and their stability under various reaction conditions. fiveable.mehighfine.comresearchgate.net

Common silyl ether protecting groups include:

Trimethylsilyl (B98337) (TMS) ether: Formed by reacting an alcohol with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine). fiveable.melibretexts.org TMS ethers are relatively labile and can be removed under mild acidic or fluoride (B91410) ion (F⁻) conditions (e.g., using tetrabutylammonium (B224687) fluoride, TBAF). fiveable.melibretexts.orghighfine.com

Tert-butyldimethylsilyl (TBS) ether: Formed using tert-butyldimethylsilyl chloride (TBSCl). fiveable.me TBS ethers offer increased steric hindrance and are generally more stable than TMS ethers, but can still be cleaved with acid or fluoride. highfine.com Their bulkiness can also allow for selective protection of less sterically hindered primary hydroxyl groups. antispublisher.or.id

Triisopropylsilyl (TIPS) ether and Tert-butyldiphenylsilyl (TBDPS) ether: These are even bulkier and more stable silyl ethers, offering different levels of protection and selectivity depending on the synthetic requirements. highfine.com

The general reaction for silyl ether formation involves the nucleophilic attack of the alcohol on the silicon atom, displacing a chloride ion. fiveable.me

Table 1: Common Silyl Ether Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Reagent (Example) | Formation Conditions (Example) | Deprotection Conditions (Example) | Relative Stability (Acid) | Relative Stability (Base) |

| Trimethylsilyl | TMS | TMSCl | Base (e.g., Et₃N) | Aqueous acid, F⁻ (TBAF) | Low | Low |

| Tert-butyldimethylsilyl | TBS | TBSCl | Base (e.g., Imidazole) | Aqueous acid, F⁻ (TBAF) | Medium | Medium |

| Triisopropylsilyl | TIPS | TIPSCl | Base | Stronger acid, F⁻ | High | High |

| Tert-butyldiphenylsilyl | TBDPS | TBDPSCl | Base | Stronger acid, F⁻ | Very High | Medium |

Note: Relative stability orders are general trends and can vary with specific reaction conditions. highfine.com

Terminal alkynes possess an acidic proton that can react with bases or participate in undesired side reactions (e.g., homocoupling in the presence of certain metal catalysts). sioc-journal.cn Protection of terminal alkynes is often achieved by converting them into less reactive derivatives.

Common protecting groups for terminal alkynes include:

Trimethylsilyl (TMS) alkyne: Reaction of a terminal alkyne with TMSCl in the presence of a base (e.g., n-butyllithium or LDA) forms a TMS-protected alkyne. This is a very common and effective protecting group. acs.orgorganic-chemistry.org The TMS group can be removed under mild conditions, typically with fluoride ions (e.g., TBAF) or weak bases, regenerating the terminal alkyne. sioc-journal.cn

Other silyl groups: Similar to hydroxyl protection, other silyl groups (e.g., TES, TIPS) can also be used for terminal alkyne protection, offering varying degrees of steric hindrance and stability.

Acetone protection: Terminal alkynes can be protected as 2-methyl-3-butyn-2-ol (B105114) derivatives, which can be prepared via Sonogashira cross-coupling reactions. sioc-journal.cnepa.gov Deprotection typically involves heating in the presence of potassium hydroxide, though milder conditions have been sought. sioc-journal.cn

Table 2: Common Protecting Groups for Terminal Alkynes

| Protecting Group | Abbreviation | Reagent (Example) | Formation Conditions (Example) | Deprotection Conditions (Example) |

| Trimethylsilyl | TMS | TMSCl | Base (e.g., n-BuLi, LDA) | F⁻ (TBAF), weak base |

| Acetone derivative | - | 2-methyl-3-butyn-2-ol | Pd-catalyzed Sonogashira | KOH, heat |

Chemical Reactivity and Transformation Pathways of Nona 3,6 Diyn 1 Ol

Reactivity at the Hydroxyl Group

The primary alcohol functionality in nona-3,6-diyn-1-ol is a key site for various chemical modifications. These reactions allow for the introduction of different functional groups, altering the molecule's physical and chemical properties.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, typically in the presence of an acid catalyst. This reaction is fundamental in the synthesis of various esters, some of which are valuable in the flavor and fragrance industry. For instance, the acetylation of the corresponding dienol is a common transformation.

Similarly, etherification of this compound can be achieved, for example, through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. This pathway allows for the introduction of a variety of alkyl or aryl groups at the oxygen atom.

| Reaction Type | Reagents and Conditions | Product | General Yield Range |

|---|---|---|---|

| Esterification (Acetylation) | Acetic anhydride, pyridine (B92270), room temperature | Nona-3,6-diyn-1-yl acetate (B1210297) | High |

| Etherification (Methylation) | 1. Sodium hydride (NaH), THF; 2. Methyl iodide (CH3I) | 1-Methoxynona-3,6-diyne | Good to High |

Selective Oxidation and Reduction of the Primary Alcohol

The primary alcohol of this compound can be selectively oxidized to an aldehyde or a carboxylic acid without affecting the alkyne functionalities using appropriate oxidizing agents. Mild oxidation conditions are crucial to prevent over-oxidation or side reactions involving the triple bonds. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are commonly employed for the synthesis of the corresponding aldehyde, nona-3,6-diynal.

Conversely, while the hydroxyl group is already in a reduced state, the primary alcohol can be converted to other functional groups through reductive pathways. For instance, conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4) can lead to the corresponding alkane, nona-3,6-diyne. masterorganicchemistry.com

| Transformation | Reagents and Conditions | Product | General Yield Range |

|---|---|---|---|

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), dichloromethane (B109758) (CH2Cl2) | Nona-3,6-diynal | Good |

| Oxidation to Aldehyde (Swern) | (COCl)2, DMSO, Et3N, -78 °C | Nona-3,6-diynal | High |

| Deoxygenation (via Tosylate) | 1. TsCl, pyridine; 2. LiAlH4, THF | Nona-3,6-diyne | Moderate to Good |

Transformations of the Internal Alkyne Moieties

The two internal triple bonds in this compound are sites of high electron density, making them susceptible to a variety of addition reactions. The non-conjugated nature of these "skipped" diynes allows for regioselective reactions, often targeting one alkyne independently of the other.

Catalytic Hydrofunctionalization Reactions

Catalytic hydrofunctionalization involves the addition of a hydrogen atom and another fragment across one of the triple bonds, a process that can be controlled to achieve high levels of regio- and stereoselectivity.

The partial hydrogenation of the alkyne groups in this compound is a critical transformation, particularly for the synthesis of biologically active compounds like insect pheromones and flavor components. The use of specific catalysts allows for the selective reduction of the alkynes to alkenes with defined stereochemistry.

A key application is the stereoselective synthesis of (3Z,6Z)-nona-3,6-dien-1-ol, a component of cucumber and melon aroma. nih.govchemicalbook.comfemaflavor.orgthegoodscentscompany.com This is typically achieved through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). This catalyst promotes the syn-addition of hydrogen to the alkyne, resulting in the formation of a cis-(Z)-alkene. The reaction can be controlled to selectively reduce both alkyne groups to the corresponding (Z,Z)-diene.

This compound also serves as a precursor to (E,Z)-3,6-nonadien-1-ol, which has sweet, waxy, and green melon notes used in the flavor and fragrance industry. jaydevchemicals.comnist.govthegoodscentscompany.com The synthesis of the (E,Z)-isomer would require a different stereoselective reduction method for one of the alkyne groups, such as a dissolving metal reduction (e.g., sodium in liquid ammonia) to generate the trans-(E)-alkene.

| Target Product | Catalyst and Conditions | Key Stereochemical Outcome |

|---|---|---|

| (3Z,6Z)-Nona-3,6-dien-1-ol | H2, Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, quinoline) | syn-addition, forms cis-(Z)-alkenes |

| (3E,6Z)-Nona-3,6-dien-1-ol | Sequential reduction: 1. Na/NH3 (l); 2. H2, Lindlar's Catalyst | anti-addition for (E)-alkene, syn-addition for (Z)-alkene |

Hydrosilylation, the addition of a silicon-hydrogen bond across a triple bond, is a powerful method for the synthesis of vinylsilanes, which are versatile synthetic intermediates. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts. The regioselectivity and stereoselectivity of the hydrosilylation of non-conjugated diynes like this compound can be influenced by the choice of catalyst and silane.

Hydroboration involves the addition of a boron-hydrogen bond to the alkyne. This reaction is highly regioselective, with the boron atom typically adding to the less sterically hindered carbon of the triple bond. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide and a base yields an enol, which tautomerizes to the corresponding ketone or aldehyde. For internal alkynes, hydroboration-oxidation leads to ketones. The use of bulky borane (B79455) reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the selectivity of the reaction, particularly in molecules with multiple reactive sites. youtube.com

| Reaction | Typical Reagents | Intermediate | Final Product (after workup) | Regio/Stereo-selectivity |

|---|---|---|---|---|

| Hydrosilylation | H-SiR3 (e.g., HSiEt3), Pt catalyst | Vinylsilane | Vinylsilane | Dependent on catalyst and substrate |

| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H2O2, NaOH | Vinylborane | Ketone | Anti-Markovnikov addition of B-H |

Cycloaddition Chemistry

The two alkyne moieties in this compound are key to its participation in various cycloaddition reactions, enabling the synthesis of diverse carbocyclic and heterocyclic systems.

The [2+2+2] cycloaddition is a powerful, atom-economical method for the synthesis of six-membered rings. In this reaction, three unsaturated components, such as alkynes, are brought together in the presence of a transition metal catalyst to form a substituted benzene (B151609) or pyridine ring. This compound, as a 1,6-diyne, can undergo intramolecular cyclization with a third alkyne (a process often referred to as a cross-cyclotrimerization) to generate highly substituted aromatic compounds.

Transition metal catalysts, most notably those based on cobalt (Co) and rhodium (Rh), are highly effective in promoting these transformations. The general mechanism involves the oxidative coupling of two alkyne units to the metal center, forming a metallacyclopentadiene intermediate. Subsequent insertion of the third alkyne and reductive elimination yields the aromatic product and regenerates the catalyst.

For an unsymmetrical diyne like this compound, the regioselectivity of the cycloaddition with a terminal alkyne can be influenced by both steric and electronic factors of the substrates and the catalyst system employed.

| Catalyst | Third Alkyne (R-C≡C-H) | Major Product(s) | Potential Yield (%) |

|---|---|---|---|

| CpCo(CO)₂ | Phenylacetylene | Substituted biphenyl (B1667301) derivative | 70-85 |

| [RhCl(PPh₃)₃] | Propyne | Substituted toluene (B28343) derivative | 65-80 |

| Cp*RuCl(cod) | Trimethylsilylacetylene | Silyl-substituted aromatic alcohol | 75-90 |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click" reaction that typically involves the reaction of a strained cyclic alkyne with an azide (B81097) to form a triazole. The driving force for this reaction is the release of ring strain in the cycloalkyne. While this compound is a linear, non-strained diyne, its alkyne moieties can still participate in cycloadditions with azides, although at a significantly slower rate compared to their strained counterparts.

The reaction of non-strained alkynes with azides generally requires thermal activation or copper catalysis (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). In the context of SPAAC, the reactivity of a linear diyne like this compound would be low. However, it could potentially be used in applications where a slow, controlled reaction is desired or in intramolecular reactions where the proximity of the reacting groups enhances the reaction rate. For practical purposes, the reaction of this compound with azides would more likely proceed efficiently under CuAAC conditions.

Electrophilic and Nucleophilic Additions across Triple Bonds

The electron-rich triple bonds of this compound are susceptible to attack by both electrophiles and nucleophiles. These addition reactions can proceed with varying degrees of regio- and stereoselectivity, depending on the reagents and reaction conditions.

Electrophilic Addition: In the presence of electrophilic reagents such as hydrogen halides (H-X) or halogens (X₂), the alkyne groups of this compound can undergo addition reactions. For an internal alkyne, the addition of H-X follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that results in the formation of the more stable carbocation intermediate. The subsequent attack of the halide ion leads to the formation of a vinyl halide. A second addition of H-X can occur, leading to a geminal dihalide.

Nucleophilic Addition: The triple bonds of this compound can also be attacked by nucleophiles, particularly when activated by a transition metal catalyst. For instance, the addition of alcohols in the presence of a gold(I) catalyst can lead to the formation of enol ethers or ketals. googleapis.comsquarespace.com The regioselectivity of this addition is influenced by the electronic and steric properties of the alkyne substituents. Base-catalyzed addition of nucleophiles is also possible, where a strong base deprotonates the nucleophile, increasing its reactivity towards the alkyne.

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Electrophilic Addition | HBr (1 eq.) | - | Mixture of bromoalkene isomers |

| Electrophilic Addition | Br₂ (1 eq.) | - | Mixture of dibromoalkene isomers |

| Nucleophilic Addition | Methanol | Au(I) catalyst | Methoxy-substituted enol ether |

| Nucleophilic Addition | Ethanethiol | Base (e.g., NaOEt) | Ethylthio-substituted vinyl sulfide |

Polymerization and Oligomerization Behavior

The presence of two diacetylene units in this compound makes it a suitable monomer for the synthesis of conjugated polymers known as polydiacetylenes.

Polydiacetylenes (PDAs) are a class of conjugated polymers characterized by an alternating ene-yne backbone. They are typically synthesized via the topochemical 1,4-addition polymerization of diacetylene monomers in the solid state. This polymerization is usually initiated by UV or gamma irradiation. For the polymerization to occur, the diacetylene monomers must be precisely aligned in the crystal lattice, with a specific repeat distance and orientation.

While this compound is a non-conjugated diyne, it is a precursor to monomers suitable for polydiacetylene formation. For instance, it could be coupled to form a conjugated diacetylene monomer before polymerization. The resulting polydiacetylenes often exhibit interesting chromic properties, changing color in response to external stimuli such as temperature, pH, or mechanical stress.

The terminal hydroxyl group of this compound provides a versatile handle for the post-polymerization functionalization of the resulting polydiacetylenes. This allows for the tuning of the polymer's properties, such as solubility, sensor capabilities, and biocompatibility, without altering the conjugated backbone.

One common strategy for functionalizing the hydroxyl groups is through esterification . The alcohol moieties on the polymer side chains can be reacted with a variety of carboxylic acids or acyl chlorides to introduce new functional groups. For example, reaction with a long-chain fatty acid could enhance the polymer's solubility in nonpolar solvents, while reaction with a biotin-containing carboxylic acid could be used for bioconjugation applications.

Another powerful approach is the use of click chemistry . The hydroxyl groups can be converted to other functionalities, such as azides or alkynes, which can then undergo highly efficient and specific click reactions, like CuAAC or SPAAC, to attach a wide range of molecules to the polymer side chains.

| Functionalization Strategy | Reagent | Resulting Side-Chain Functionality | Potential Application |

|---|---|---|---|

| Esterification | Stearoyl chloride | Long-chain alkyl ester | Improved solubility in organic solvents |

| Esterification | Biotin-PEG-COOH | Biotinylated PEG ester | Biosensing and bioconjugation |

| Urethane (B1682113) Formation | Isophorone diisocyanate | Urethane linkage | Cross-linking and material reinforcement |

Derivatization Strategies and Synthesis of Nona 3,6 Diyn 1 Ol Analogues

Homologation and Chain Extension Approaches

Homologation is a chemical process that extends a molecule by a constant unit, typically a methylene (B1212753) group (-CH₂-). wikipedia.org For a polyyne alcohol like nona-3,6-diyn-1-ol, chain extension can be achieved at either the terminal ethyl end or the hydroxymethyl end of the molecule, leading to a series of homologous compounds.

Alkylation of the Terminal Alkyne: A common strategy for chain extension involves the deprotonation of a terminal alkyne to form an acetylide anion, which then acts as a potent nucleophile. youtube.com While this compound is an internal diyne, synthetic precursors with a terminal alkyne function can be readily alkylated. For instance, a terminal alkyne precursor could be treated with a strong base like sodium amide (NaNH₂) followed by reaction with an alkyl halide (R-X) in an SN2 reaction to form a new carbon-carbon bond, effectively extending the chain. youtube.com

Modification at the Alcohol Terminus: The primary alcohol group offers another site for homologation. One-carbon homologation can convert the primary alcohol into a carboxylic acid, ester, or amide via methods like the Mitsunobu reaction with alkoxymalononitriles. nih.govorganic-chemistry.orgsemanticscholar.org Further, a sequential process involving ruthenium-catalyzed hydration of an alkyne to an aldehyde, followed by Bestmann-Ohira alkynylation, can achieve chain elongation. nih.gov These methods allow for the systematic extension of the carbon skeleton from the alcohol end, providing access to a library of analogues with varying chain lengths.

| Strategy | Description | Potential Application to this compound Synthesis |

|---|---|---|

| Terminal Alkyne Alkylation | Deprotonation of a terminal alkyne followed by nucleophilic substitution with an alkyl halide. youtube.com | Applicable to terminal alkyne precursors to extend the carbon chain beyond the C9 framework. |

| Arndt–Eistert Reaction | Converts a carboxylic acid to its next higher homologue. wikipedia.org | The alcohol of this compound could be oxidized to a carboxylic acid and then subjected to this reaction sequence. |

| Seyferth–Gilbert Homologation | Converts an aldehyde to a terminal alkyne, which can be further functionalized or hydrated back to a homologated aldehyde. wikipedia.org | The alcohol could be oxidized to an aldehyde to serve as the substrate for this one-carbon extension. |

| Mitsunobu Reaction with MAC Reagents | A one-pot method for the one-carbon homologation of primary alcohols to various derivatives like carboxylic acids and esters. nih.govorganic-chemistry.org | Directly applicable to the primary alcohol of this compound for efficient chain extension. |

Introduction of Diverse Functional Groups into the Polycarbon Chain

Introducing new functional groups onto the polyyne backbone is a key strategy for creating analogues with diverse properties. The triple bonds and the primary alcohol of this compound are reactive sites for various chemical transformations.

Reactions at the Alkyne Moieties: The carbon-carbon triple bonds can undergo a variety of addition reactions.

Reduction: The triple bonds can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst would yield the corresponding cis-alkenes, while dissolving metal reduction (e.g., Na in NH₃) would produce trans-alkenes. Complete hydrogenation over a catalyst like palladium on carbon (Pd/C) would saturate the chain to form nonan-1-ol.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bonds can introduce halide functional groups.

Hydration: Mercury-catalyzed hydration of the alkynes would follow Markovnikov's rule to produce ketones, while hydroboration-oxidation would result in anti-Markovnikov addition to yield aldehydes after tautomerization of the intermediate enol.

Reactions at the Alcohol Group: The primary alcohol is a versatile functional group that can be readily modified.

Oxidation: Mild oxidation (e.g., with PCC) would convert the alcohol to an aldehyde (nona-3,6-diyn-1-al). Stronger oxidation (e.g., with KMnO₄ or Jones reagent) would yield the corresponding carboxylic acid (nona-3,6-diynoic acid).

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions produces esters.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to form ethers.

These transformations allow for the synthesis of a wide array of derivatives, including ketones, aldehydes, carboxylic acids, esters, and ethers, expanding the library of analogues for further study.

Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold can lead to analogues with specific stereochemical properties, which is particularly important for biological applications. Asymmetric synthesis can be employed to create new stereogenic centers in a controlled manner. uwindsor.cawikipedia.org

Asymmetric Reduction: If one of the alkyne bonds were first converted to a ketone, asymmetric reduction of the resulting carbonyl group using chiral reagents like the Corey-Bakshi-Shibata (CBS) catalyst can produce chiral secondary alcohols with high enantioselectivity. uvic.ca

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule, for example, by esterifying the primary alcohol with a chiral carboxylic acid. wikipedia.org This auxiliary can then direct the stereochemical outcome of a subsequent reaction on the polyyne chain. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Sharpless Asymmetric Epoxidation: If one of the triple bonds is first selectively reduced to a cis-alkene, the resulting allylic alcohol can be a substrate for Sharpless asymmetric epoxidation. This reaction would introduce a chiral epoxide ring with a predictable stereochemistry.

These methods provide pathways to chiral derivatives, enabling the exploration of stereospecific interactions in biological systems. Recently, the synthesis of chiral helical polyacetylene derivatives has also gained attention, offering another dimension to the creation of chiral polyyne materials. rsc.orgrsc.org

Structural Modifications for Exploring Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. By systematically modifying the structure of this compound and evaluating the corresponding changes in activity, researchers can identify key structural features responsible for its properties.

Many naturally occurring polyacetylenes, particularly falcarinol-type compounds found in Apiaceae vegetables, exhibit significant biological activities, including anti-inflammatory and anticancer effects. researchgate.netnih.govpreprints.org These compounds provide a blueprint for SAR studies. Key modifications could include:

Varying Chain Length: As described in the homologation section, altering the length of the carbon chain can significantly impact lipophilicity and how the molecule interacts with biological targets.

Modifying the Degree of Unsaturation: Selectively reducing one or both triple bonds to double bonds (cis or trans) or single bonds would probe the importance of the alkyne functionalities for a given activity.

Introducing Stereocenters: The synthesis of specific enantiomers or diastereomers, as discussed previously, is crucial for determining if a biological target has a stereospecific binding preference.

For example, studies on falcarinol (B191228) and falcarindiol (B120969) have shown that the presence of the alcohol group and the conjugated ene-diyne system are important for their cytotoxic activity against cancer cells. researchgate.net Analogous SAR studies on this compound derivatives would provide valuable insights into the chemical determinants of their function.

Polyacetylene Analogues from Natural Sources

Nature is a rich source of structurally diverse polyacetylenes, many of which can be considered analogues of this compound. nih.govnih.gov These compounds are primarily found as secondary metabolites in plants (especially in the Apiaceae and Asteraceae families) and fungi. researchgate.netacs.org They often possess potent biological activities, serving as defense compounds for the organism. researchgate.netnih.gov

From the Apiaceae Family: This plant family, which includes carrot, celery, and parsnip, is well-known for producing C₁₇-polyacetylenes like falcarinol and falcarindiol. acs.orgnih.govresearchgate.net These compounds share the polyyne and alcohol features of this compound but have longer carbon chains and additional double bonds. Their documented antifungal, anti-inflammatory, and cytotoxic properties make them important lead compounds in drug discovery. researchgate.net

From Fungi: Fungi are another prolific source of polyacetylenes. nih.govbegellhouse.com Fungal polyacetylenes often feature a range of chain lengths and functional groups, including carboxylic acids and esters. For example, the fungus Fistulina hepatica produces various polyacetylenic fatty acid derivatives that have shown antimicrobial activity. begellhouse.com These natural products demonstrate the structural variations possible on a polyacetylene framework.

| Compound Name | Natural Source | Structural Features | Reported Bioactivity |

|---|---|---|---|

| Falcarinol | Apiaceae family (e.g., carrots, parsley) acs.orgnih.gov | C₁₇ chain, two C≡C bonds, two C=C bonds, secondary alcohol | Antifungal, anti-inflammatory, cytotoxic researchgate.net |

| Falcarindiol | Apiaceae family (e.g., carrots, celery) acs.orgnih.gov | C₁₇ chain, two C≡C bonds, two C=C bonds, two secondary alcohol groups | Antifungal, cytotoxic researchgate.net |

| Panaxydol | Araliaceae family (e.g., Ginseng) | C₁₇ chain, two C≡C bonds, one C=C bond, secondary alcohol, epoxide | Anticancer, neuroprotective researchgate.net |

| Cinnatriacetin A | Fungi (e.g., Fistulina hepatica) begellhouse.com | Polyacetylenic fatty acid derivative | Antimicrobial begellhouse.com |

| (S,E)-octadeca-1,9-dien-4,6-diyn-3-ol | Plants (e.g., Panax stipuleanatus) nih.gov | C₁₈ chain, two C≡C bonds, two C=C bonds, secondary alcohol | Antifungal nih.govacs.org |

Applications in Advanced Organic Synthesis and Materials Science

Nona-3,6-diyn-1-ol as a Key Intermediate in Complex Molecule Construction

This compound's dual alkyne and hydroxyl functionalities make it a valuable starting material for building complex molecular architectures. Its reactivity allows for diverse transformations, including hydrogenation, halogenation, and coupling reactions, which are essential for creating highly functionalized compounds. For instance, it can be a precursor to (E,Z)-3,6-nonadien-1-ol, a compound utilized in the flavor and fragrance industry for its sweet, waxy, fresh green melon, and fruity pear notes jaydevchemicals.com. The synthesis of complex molecules often relies on the strategic introduction and manipulation of multiple bonds, where this compound's diynyl structure provides an excellent scaffold ontosight.ai.

Precursor Role in the Synthesis of Pheromones and Semiochemicals

This compound is widely recognized for its role as an intermediate in the synthesis of insect pheromones and semiochemicals jaydevchemicals.comprayoglife.com. Pheromones are chemical substances released by organisms to communicate with others of the same species, often playing crucial roles in mating, aggregation, and alarm responses nih.govresearchgate.net. Semiochemicals encompass a broader category of chemicals involved in communication between organisms, including pheromones and allelochemicals pherobase.comscielo.sa.cr.

The transformation of this compound into specific pheromonal compounds often involves stereoselective reactions to achieve the precise double bond geometries required for biological activity. For example, it can be converted to (E,Z)-3,6-nonadien-1-ol, a semiochemical with applications in the flavor and fragrance industry jaydevchemicals.com. The synthesis of insect pheromones frequently utilizes alkynols as starting materials, which are then subjected to partial hydrogenation to introduce specific Z- or E-olefin geometries nih.govresearchgate.netthieme-connect.de. The precision in synthesizing these compounds is critical, as even slight structural changes can significantly reduce or eliminate their behavioral activity scielo.sa.cr.

Enabling Synthesis of Bioactive Molecules and Natural Product Frameworks

The polyacetylene nature of this compound makes it a valuable precursor for synthesizing various bioactive molecules and natural product frameworks, many of which exhibit significant biological activities.

Polyacetylenes, compounds containing multiple triple bonds, are common functionalities found in the skeletons of numerous natural products, some of which exhibit neuroprotective and antidepressant effects rsc.orgrsc.org. Research has explored the design and synthesis of 1,3-diyne compounds, including those structurally related to polyacetylenes, for their potential as antidepressant agents rsc.org. Studies have shown that certain 1,3-diyne analogues can display significant protective activity on corticosterone-injured PC12 cells, an in vitro model for assessing neuroprotective activity, and exhibit concentration-dependent antidepressant-like effects in behavioral models such as the mouse forced swim test rsc.orgrsc.org. The 1,3-diyne moiety has been identified as an important structural feature for these protective effects rsc.org.

This compound, or related polyynes, can serve as key intermediates in the total synthesis of antitumor butenolide natural products, such as vernoniyne researchgate.netresearchgate.net. Butenolides are fundamental frameworks found in many naturally occurring compounds and are known for their diverse biological activities, including antitumor properties nih.govrsc.orgrsc.org. The synthesis of these complex natural products often involves intricate multi-step pathways where polyyne intermediates are crucial for building the carbon skeleton with the correct stereochemistry and functionality researchgate.netresearchgate.net.

Polyacetylene compounds, derived from natural sources or synthesized, have garnered interest due to their diverse biological activities, including antimicrobial properties researchgate.netnih.govresearchgate.net. Some synthetic polyacetylene compounds have demonstrated antimycobacterial activity, with notable minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis nih.govresearchgate.net. These findings suggest that polyacetylene scaffolds, which can be constructed using intermediates like this compound, offer promising avenues for the discovery of new antimicrobial drugs, particularly in addressing drug-resistant bacterial diseases nih.govresearchgate.net.

An example of polyacetylene compounds tested for antimycobacterial activity includes deca-4,6,8-triyn-1-ol, 7-(triisopropylsilyl)hepta-4,6-diyn-1-ol, and 9-(triisopropylsilyl)nona-4,6,8-triyn-1-ol nih.govresearchgate.net.

Table 1: Antimycobacterial Activity of Selected Polyacetylene Compounds

| Compound Name | MIC against M. tuberculosis (µg/mL) |

| Deca-4,6,8-triyn-1-ol | 17.88 nih.govresearchgate.net |

| 7-(triisopropylsilyl)hepta-4,6-diyn-1-ol | Not specified in snippets |

| 9-(triisopropylsilyl)nona-4,6,8-triyn-1-ol | Not specified in snippets |

Utility in the Construction of Functionalized Enediynes

This compound, with its diynyl structure, is well-suited for the construction of functionalized enediynes nih.gov. Enediynes are a class of compounds characterized by a conjugated system of a double bond and two triple bonds. These structures are of significant interest in medicinal chemistry due to their ability to undergo Bergman cyclization, leading to highly reactive p-benzyne diradicals that can cleave DNA, making them potent antitumor agents researchgate.net.

The synthesis of functionalized enediynes often involves coupling reactions of alkynes, where the diynyl moiety of this compound can be strategically incorporated researchgate.netspbu.rubeilstein-journals.org. For instance, electrophilic cyclization of diacetylenes followed by Sonogashira coupling with other acetylenes is a common approach to construct enediyne systems researchgate.netspbu.ru. The presence of the hydroxyl group in this compound allows for further functionalization and derivatization, expanding the diversity of enediyne structures that can be synthesized spbu.ru. These reactions enable the introduction of various substituents, leading to a wide array of enediynes with potential biological activities researchgate.netspbu.ru.

Table 2: Key Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57386-91-1 | jaydevchemicals.comuni.luprayoglife.com |

| Molecular Formula | C9H12O | jaydevchemicals.comuni.lu |

| Molecular Weight | 136.19 g/mol | jaydevchemicals.comuni.lu |

| Appearance | Clear, colorless to pale yellow liquid | jaydevchemicals.com |

| GC Purity | 95.0% minimum | jaydevchemicals.com |

Contributions to Advanced Materials Chemistry

The molecular architecture of this compound, specifically its diacetylene backbone and terminal hydroxyl group, positions it as a valuable building block in the realm of advanced materials chemistry. Compounds containing conjugated diacetylene units are foundational for synthesizing polydiacetylenes (PDAs), a class of polymers known for their exceptional functional properties, including chromism and significant nonlinear optical characteristics researchgate.netacs.org. The hydroxyl group in this compound provides a convenient handle for further chemical modifications, allowing for the introduction of various functionalities that can influence the polymerization behavior and the final material properties.

Development of Polydiacetylene-Based Functional Materials

Polydiacetylenes (PDAs) are a unique class of conjugated polymers formed through the solid-state topochemical polymerization of diacetylene monomers researchgate.net. This polymerization process typically occurs under stimuli such as UV light, heat, or pressure, leading to highly ordered, crystalline polymer chains with extended π-conjugation researchgate.netresearchgate.net. The resulting PDAs exhibit distinct optical and electronic properties, including thermochromism, solvatochromism, and mechanochromism, making them attractive for sensor applications and smart materials researchgate.net.

While this compound itself serves as a precursor in various syntheses, its structural features are directly relevant to the design of diacetylene monomers. The diyne moiety provides the necessary conjugated triple bonds for polymerization, while the hydroxyl group can be derivatized to introduce side chains that facilitate solid-state packing, solubility, or specific functionalities. For instance, related nonadiynol derivatives have been successfully synthesized and polymerized to form polydiacetylenes. An example includes the synthesis of urethane (B1682113) carbazolyldiacetylenes, such as 9-(N-carbazolyl)nona-5,7-diyn-1-ol-acetate buthyl urethane, which feature methylene (B1212753) spacers and have been investigated for their polymeric film properties and potential in nonlinear optics researchgate.net. Another series of diacetylenes, 9-(arylamino)-5,7-nonadiynyl-N-(alkoxycarbonylmethyl)urethanes, has been developed to create processable and functionalizable polydiacetylenes, demonstrating the utility of nonadiynyl backbones in designing advanced PDA materials acs.org. These examples underscore the potential for this compound to be modified into suitable monomers for the development of novel polydiacetylene-based functional materials.

Exploration of Nonlinear Optical Properties of Polyynes

Polyynes, characterized by their alternating single and triple bonds, and their polymeric counterparts like polydiacetylenes, are highly regarded for their nonlinear optical (NLO) properties. These properties arise from their extended and highly polarizable π-electron systems, which allow for efficient interaction with intense laser light, leading to phenomena such as second-harmonic generation (SHG) and two-photon absorption rsc.orgmolaid.com.

The diyne structure of this compound provides a fundamental conjugated segment that is crucial for NLO activity. While this compound itself is a relatively small molecule, it can serve as a scaffold for synthesizing larger, more complex polyyne or diacetylene derivatives with enhanced NLO responses. Research has shown that functionalized polydiacetylenes, derived from diacetylene monomers with nonadiynyl backbones, exhibit significant NLO coefficients. For example, tricyanovinylated polydiacetylenes, obtained through post-polymerization functionalization of diacetylene monomers including those with nonadiynyl structures, have demonstrated a second-order NLO coefficient (d₃₃) of 33 pm/V at 1.136 μm acs.org. Such findings highlight the importance of the diacetylene unit, a motif present in this compound, as a foundation for materials with promising NLO characteristics. The ability to introduce various functional groups via the hydroxyl moiety of this compound further expands its utility in tailoring the electronic structure and, consequently, the NLO properties of derived polyynes and polydiacetylenes.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen frameworks.

1D NMR (¹H, ¹³C) for Backbone and Functional Group Assignment

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental insights into the molecular structure of Nona-3,6-diyn-1-ol.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The hydroxyl (-OH) proton would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂-OH) are expected to resonate as a triplet. The other methylene groups in the structure would also show characteristic multiplicities (triplets or multiplets) due to coupling with neighboring protons. The terminal methyl group (-CH₃) would appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the methyl carbon, the various methylene carbons, and the sp-hybridized carbons of the two alkyne groups. The carbon atom bonded to the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom. A predicted ¹³C NMR spectrum from SpectraBase is noted in the PubChem database for this compound. researchgate.net Highly accurate predictions of ¹³C NMR chemical shifts can be achieved, with deviations of less than 1–2 ppm in many cases. nih.gov

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 | 3.65 | t |

| H-2 | 2.45 | m |

| H-5 | 3.15 | m |

| H-8 | 2.15 | m |

| H-9 | 1.10 | t |

| OH | Variable | br s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 61.5 |

| C-2 | 23.0 |

| C-3 | 80.0 |

| C-4 | 75.0 |

| C-5 | 15.5 |

| C-6 | 81.0 |

| C-7 | 78.0 |

| C-8 | 12.5 |

| C-9 | 14.0 |

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling correlations. For this compound, cross-peaks would be expected between the protons of adjacent methylene groups, confirming the connectivity of the carbon chain. For instance, the protons on C-1 would show a correlation with the protons on C-2.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. An HMQC or HSQC spectrum of this compound would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry and conformation. In a flexible molecule like this compound, NOESY could provide insights into its preferred conformations in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₉H₁₂O, the computed exact mass is 136.088815002 Da. researchgate.net An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the molecule.

Fragmentation Analysis for Structural Elucidation

In a mass spectrometer, molecules can fragment in predictable ways. Analyzing these fragmentation patterns can provide valuable structural information. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 136).

Common fragmentation pathways for alcohols include:

Alpha-cleavage: The bond between the carbon bearing the hydroxyl group and an adjacent carbon can break. For a primary alcohol like this compound, this would lead to a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. whitman.edulibretexts.org

Dehydration: Loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols, which would result in a peak at m/z 118 (M-18). whitman.edulibretexts.org

Fragmentation of the alkyne moieties can also occur, often involving cleavage of the C-C bond adjacent to the triple bond. jove.com The presence of a GC-MS spectrum for this compound is noted in the PubChem database, which would contain detailed information about its fragmentation. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad and strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. pressbooks.publibretexts.org

Absorptions in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations of the alkyl chain. libretexts.org

A weak but sharp absorption in the range of 2100-2260 cm⁻¹ for the C≡C stretching vibration of the internal alkyne groups. pressbooks.publibretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. For this compound, a strong Raman signal would be expected for the C≡C stretching vibrations of the alkyne groups, typically around 2200 cm⁻¹. researchgate.netrsc.org This region of the Raman spectrum is often referred to as the "silent region" because there is minimal interference from other biological molecules, making alkyne tags useful as Raman probes. rsc.org The exact position and intensity of the alkyne Raman signal can be influenced by the molecular structure. researchgate.net

Chiroptical Spectroscopic Techniques for Stereochemical Assignment

Among the array of spectroscopic methods available, chiroptical techniques are uniquely sensitive to the three-dimensional arrangement of atoms in a molecule. Electronic Circular Dichroism (ECD) and Optical Rotation (OR) are two such prominent techniques employed for the stereochemical assignment of chiral compounds.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the stereochemistry of the molecule. A positive or negative Cotton effect at a specific wavelength is directly related to the spatial arrangement of chromophores and other functional groups around the chiral center.

For this compound, the diyne and hydroxyl chromophores are expected to give rise to characteristic ECD signals. The sign and magnitude of the observed Cotton effects can be correlated with the absolute configuration of the chiral center through empirical rules or, more reliably, by comparison with quantum chemical calculations. Theoretical prediction of ECD spectra for different stereoisomers of this compound and their comparison with the experimental spectrum would allow for an unambiguous assignment of its absolute configuration.

As of the latest available research, specific experimental or theoretically calculated ECD data for this compound is not present in publicly accessible scientific literature. The generation of such data would require dedicated synthesis of the enantiomers of this compound and subsequent spectroscopic analysis.

Table 1: Hypothetical ECD Data for Enantiomers of this compound

| Wavelength (nm) | (R)-Nona-3,6-diyn-1-ol (Δε) | (S)-Nona-3,6-diyn-1-ol (Δε) |

| 210 | +5.2 | -5.2 |

| 235 | -3.8 | +3.8 |

| 250 | +1.5 | -1.5 |

| Note: This table is purely illustrative of expected data and is not based on experimental results. |

Optical Rotation Measurements

Optical rotation is the measurement of the angle through which the plane of polarized light is rotated when it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the specific enantiomer and are reported as the specific rotation [α]. A positive value indicates a dextrorotatory (+) compound, which rotates the plane of polarized light to the right (clockwise), while a negative value indicates a levorotatory (-) compound, which rotates it to the left (counter-clockwise).

The specific rotation of this compound would be a key physical constant for its characterization. The measurement is typically performed at a specific wavelength (commonly the sodium D-line at 589 nm), temperature, and concentration in a given solvent. Similar to ECD, the experimental specific rotation can be compared with values obtained from quantum chemical calculations to determine the absolute configuration.

Currently, there is no published experimental data for the specific rotation of the enantiomers of this compound. The synthesis and purification of the individual enantiomers are prerequisites for obtaining this fundamental chiroptical data.

Table 2: Predicted Optical Rotation for this compound

| Enantiomer | Predicted Specific Rotation [α]D (degrees) |

| (R)-Nona-3,6-diyn-1-ol | +X.X |

| (S)-Nona-3,6-diyn-1-ol | -X.X |

| Note: 'X.X' represents hypothetical values that would be determined experimentally. |

Natural Occurrence and Biosynthetic Pathways of Polyynols

Identification in Diverse Biological Matrices (Plants, Microorganisms, Invertebrates)

Polyacetylenes are widely distributed in nature, with over 2,000 known compounds. nih.gov They are particularly characteristic of a few related plant families.

Plants: The majority of known polyacetylenes have been isolated from higher plants, especially within the families Asteraceae (sunflower family), Apiaceae (carrot family), and Araliaceae (ginseng family). mdpi.com Within the Asteraceae, for instance, more than 1,100 distinct acetylene (B1199291) compounds have been identified. nih.gov While the direct isolation of Nona-3,6-diyn-1-ol from a natural source is not extensively documented, closely related C9 polyacetylenic compounds have been identified in the essential oil of the plant Selinum tenuifolium (Apiaceae). These include nona-3,5-diyn-2-ol and nona-4,6-diyn-3-ol, indicating that the C9 carbon skeleton with two alkyne groups is present in this genus. researchgate.net

Microorganisms: Fungi are also known producers of polyacetylenes, often utilizing the crepenynate (B1232503) pathway for their biosynthesis. nih.gov The production of various C9 to C14 polyacetylenes has been observed in fungal cultures. nih.gov

Invertebrates: Polyacetylenes have been discovered in marine invertebrates, particularly sponges. The discovery of these compounds in marine organisms has expanded significantly due to large-scale screening efforts for new bioactive molecules. nih.gov While many insect pheromones are polyacetylenic in nature, it is often the case that the organism synthesizes the precursor which is then converted to the active pheromone. This compound serves as a synthetic precursor to (E,Z)-3,6-nonadien-1-ol and (Z,Z)-3,6-nonadien-1-ol, which are known pheromones in fruit flies, suggesting a potential, if transient, presence in these invertebrates. jaydevchemicals.compherobase.com

Table 1: Occurrence of Selected Natural Polyacetylenes

| Compound Class | Representative Organism(s) | Family/Group | Reference(s) |

| C17 Polyacetylenes | Daucus carota (Carrot), Panax ginseng (Ginseng) | Apiaceae, Araliaceae | oup.com |

| C13/C14 Polyacetylenes | Bidens pilosa, Artemisia spp. | Asteraceae | mdpi.comnih.gov |

| C9 Polyacetylenes | Selinum tenuifolium | Apiaceae | researchgate.net |

| Fungal Polyacetylenes | Various Fungal Cultures | Fungi | nih.gov |

| Marine Polyacetylenes | Petrosia ficiformis (Sponge) | Porifera | nih.gov |

Enzymatic Mechanisms for Alkyne and Diynol Formation

The formation of the characteristic carbon-carbon triple bond in polyacetylenes is a critical biosynthetic step catalyzed by specialized enzymes. The biosynthesis is understood to originate from fatty acid metabolism. nih.gov

The key enzymes involved are modified fatty acid desaturases (FADs). oup.com The process generally begins with a common C18 fatty acid, oleic acid.

First Desaturation: A microsomal oleate (B1233923) Δ12-desaturase, also known as FAD2, introduces a second double bond into oleic acid (18:1^Δ9c) to form linoleic acid (18:2^Δ9c,12c). oup.comoup.com This is a common step in the biosynthesis of essential fatty acids.

Acetylenic Bond Formation: The crucial step in polyacetylene biosynthesis is the conversion of a double bond into a triple bond. This is catalyzed by a specialized FAD2-type enzyme called a Δ12-acetylenase (or fatty acid acetylenase). This enzyme acts on linoleic acid, converting the double bond at the C-12 position into an alkyne, resulting in the formation of crepenynic acid (18:2^Δ9c,12a). oup.com

Further desaturases can then act on crepenynic acid to introduce additional double or triple bonds, leading to a wide variety of polyacetylene structures. The formation of the diynol moiety involves these initial desaturation and acetylenase steps, followed by subsequent modifications such as chain shortening and terminal hydroxylation, the latter being catalyzed by hydroxylase enzymes.

Proposed Biosynthetic Routes to this compound and Related Natural Polyacetylenes

The biosynthesis of nearly all plant-derived polyacetylenes is believed to proceed through the crepenynate pathway . oup.com This pathway begins with crepenynic acid, the formation of which is described above.

A proposed biosynthetic route for a C9 polyacetylene like this compound would involve the following general steps, starting from crepenynic acid:

Further Desaturation: Crepenynic acid undergoes further desaturation reactions towards the carboxyl end of the fatty acid chain to introduce additional triple bonds.

Chain Shortening: The C18 backbone of the polyacetylenic fatty acid is shortened. This can occur through controlled enzymatic oxidation and decarboxylation, removing carbon units from the carboxyl end to yield shorter-chain polyacetylenes. For a C9 compound, this would involve the removal of nine carbon atoms.

Terminal Modification: The resulting C9 polyacetylene chain undergoes modification at the terminal carbon. To form this compound, the terminal carboxyl group is reduced to a primary alcohol. This reduction is a common biosynthetic transformation.

This sequence explains the origin of the C9 skeleton and the functional groups present in this compound and related natural C9 polyacetylenes found in species like Selinum tenuifolium. researchgate.net

Biological Roles as Pheromones and Signaling Molecules

Polyacetylenes exhibit a range of important biological functions, acting as defense compounds, toxins, and signaling molecules. This compound is primarily recognized as a key synthetic intermediate in the production of insect pheromones. jaydevchemicals.comprayoglife.com

Pheromones: While this compound itself is not the final active pheromone, it is the direct precursor to (Z,Z)-3,6-nonadien-1-ol and (E,Z)-3,6-nonadien-1-ol. jaydevchemicals.com These dienols have been identified as sex and aggregation pheromones for several species of fruit flies, including:

Anastrepha ludens (Mexican fruit fly) pherobase.com

Anastrepha suspensa (Caribbean fruit fly) pherobase.com

Anastrepha fraterculus (South American fruit fly) pherobase.com

The biosynthesis within the insect would involve the formation of this compound, which is then stereoselectively reduced to the corresponding dienol before being released. The presence of the alkyne precursor is therefore crucial for the insect's chemical communication system.

Signaling Molecules: In plants, polyacetylenes often function as phytoalexins, which are antimicrobial and antifungal compounds synthesized in response to pathogen attack. plantae.org They can also have allelopathic effects, inhibiting the germination and growth of competing plants. Some polyacetylenes from the Asteraceae family have shown potent cytotoxic activities, which are linked to their ability to form stable bonds with proteins involved in cellular signaling pathways. mdpi.com

Chemotaxonomic Significance of Polyynes

The structural diversity and distribution of polyynes (polyacetylenes) make them valuable chemotaxonomic markers, particularly in plants. The presence or absence of specific types of polyacetylenes can help to classify and establish phylogenetic relationships between plant species, genera, and even tribes. researchgate.net

The Asteraceae family provides a clear example of this significance. The various tribes within this large family are often characterized by distinct sets of acetylene metabolites. researchgate.net Key distinguishing features include:

Chain Length: Aliphatic C13, C14, and C17 polyacetylenes are widespread in the Asteraceae, whereas C10, C11, C15, and C16 compounds may be restricted to specific genera. researchgate.net

Structural Type: The co-occurrence of certain structural types, such as the dehydrofalcarinol-type with aromatic capillen-isocoumarin types, can clearly separate species within a subgenus. nih.gov For example, this distinction helps segregate species in the Artemisia subgenus Dracunculus. nih.gov

Functional Groups: The presence of specific functional groups like spiroketal enol ethers or thiophenes can be characteristic of certain tribes.

This chemical fingerprinting allows polyacetylenes to be used as important markers for understanding the evolutionary relationships among plants and for the correct classification of species. researchgate.netmdpi.com

Future Research Directions and Emerging Trends in Nona 3,6 Diyn 1 Ol Chemistry

Development of Greener and More Sustainable Synthetic Routes

The pursuit of sustainable and environmentally benign chemical processes is a paramount trend in modern organic chemistry numberanalytics.comjetir.org. For Nona-3,6-diyn-1-ol, future research will likely focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents. Current advancements in diyne synthesis include copper-mediated homocoupling of terminal acetylenes under solvent-free and microwave-assisted conditions, demonstrating an efficient and greener approach tandfonline.com. Electrochemical methods are also emerging as green, atom- and step-economical transformations for alkyne functionalization, avoiding the need for catalysts or additives and often operating under mild conditions acs.org.

Potential greener synthetic strategies for this compound could involve:

Catalytic Approaches: Developing highly efficient and reusable catalytic systems, possibly based on earth-abundant metals (e.g., copper, iron, nickel) or organocatalysts, for the selective formation of the diyne and alcohol functionalities tandfonline.comsioc-journal.cnnih.govorganic-chemistry.org.

Solvent-Free or Biosynthesis: Exploring solvent-free reactions or utilizing bio-based feedstocks and enzymatic catalysis for the production of this compound or its precursors, aligning with the principles of green chemistry openaccesspub.orgjetir.org.

Flow Chemistry Integration: Combining greener reaction conditions with flow chemistry setups to enhance efficiency and control (see Section 9.3).

The table below illustrates potential green metrics and approaches for the synthesis of this compound.

| Green Chemistry Principle | Current Challenges for Diyne Synthesis | Future Research Directions for this compound | Potential Metrics for Improvement |

| Waste Prevention | Stoichiometric reagents, by-products | Catalytic, atom-economical reactions | E-factor, Process Mass Intensity |

| Safer Solvents/Auxiliaries | Toxic/volatile solvents | Solvent-free, bio-solvents, water as solvent | Solvent waste, toxicity scores |

| Energy Efficiency | High temperatures, long reaction times | Microwave, photo-catalysis, room temperature | Energy consumption (kWh/kg) |

| Renewable Feedstocks | Petroleum-derived precursors | Biomass-derived starting materials | Renewable carbon index |

| Catalysis | Non-reusable catalysts | Recyclable catalysts, biocatalysis | Turnover number (TON), Turnover frequency (TOF) |

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry, which focuses on molecular associations held together by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, is a rapidly growing field with applications ranging from biological chemistry to materials science scispace.comfrontiersin.orgbeilstein-journals.org. Alkynes and diynes are valuable components in supramolecular systems due to their rigid, linear geometry and their ability to participate in π-π interactions scispace.comfrontiersin.orgrsc.org.

This compound, with its two alkyne units providing rigidity and potential for π-stacking, and its hydroxyl group offering hydrogen bonding sites, is well-suited for exploration in this area. Future research could investigate:

Self-Assembly: Utilizing this compound as a building block for constructing ordered supramolecular architectures, such as nanofibers or crystalline networks, driven by hydrogen bonding and π-π interactions scispace.comrsc.org. This could lead to materials with tailored properties.

Host-Guest Systems: Designing host molecules that selectively recognize and encapsulate this compound, or conversely, using this compound as a guest molecule in existing host systems. The alkyne functionalities can engage in specific interactions with metal ions (e.g., Ag+) within host cavities, enabling selective binding mdpi.comchinesechemsoc.orgacs.orgacs.org.

Molecular Machines and Sensors: Incorporating this compound into dynamic supramolecular systems that respond to external stimuli, potentially leading to the development of molecular switches, machines, or chemosensors.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced control over reaction parameters, improved safety profiles, efficient heat transfer, rapid mixing, and opportunities for efficient scaling up of processes researchgate.netrcsi.comscielo.br. The integration of this compound chemistry with flow and automated platforms represents a promising direction for accelerating discovery and production.

Future research could focus on:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound from simpler precursors, or for its subsequent functionalization into more complex molecules. This approach can lead to higher yields, better selectivity, and safer operations compared to batch methods researchgate.netrsc.org.

Automated Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (e.g., temperature, pressure, reagent concentration, catalyst loading) for reactions involving this compound, thereby accelerating process optimization and discovery of novel transformations.

Multistep Telescoped Reactions: Designing integrated, multi-step flow systems where intermediates, including this compound, are generated and consumed in a continuous sequence without isolation, reducing purification steps and waste rcsi.comrsc.org.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Real-time, in situ monitoring of chemical reactions provides invaluable insights into reaction mechanisms, kinetics, and intermediate formation, which are crucial for optimizing synthetic pathways and understanding complex transformations researchgate.netresearchgate.netresearchgate.netrsc.org.

For reactions involving this compound, advanced characterization techniques could be employed:

Spectroscopic Methods: Using in situ Infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of starting materials and the formation of products and intermediates. For instance, the characteristic C≡C stretch of alkynes can be monitored by IR or Raman spectroscopy researchgate.netrsc.orgacs.orgep2-bayreuth.deresearchgate.net.

Mass Spectrometry (MS): Coupling Electrospray Ionization Mass Spectrometry (ESI-MS) with reaction systems to detect and identify transient intermediates in real-time, providing molecular-level insights into reaction pathways researchgate.netresearchgate.net.

Combined Techniques: Integrating multiple in situ techniques (e.g., IR and NMR in flow reactors) to obtain a comprehensive understanding of the reaction landscape, enabling precise control and optimization of this compound transformations rsc.org.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The dual functionality of this compound (alkynes and alcohol) makes it a prime candidate for interdisciplinary research, bridging organic synthesis with advanced materials and chemical biology. Alkynes and diynes are well-established in these fields openaccesspub.orgnumberanalytics.commdpi.comtandfonline.comfiveable.mesioc-journal.cnrsc.orgyoutube.com.

Materials Science:

Conjugated Polymers and Networks: this compound can serve as a monomer or crosslinker for the synthesis of π-conjugated polymers and networks. The diyne units can undergo polymerization (e.g., topochemical polymerization rsc.org) or participate in cycloaddition reactions, leading to materials with unique electronic, optical, or mechanical properties openaccesspub.orgtandfonline.comep2-bayreuth.dechemmethod.com.